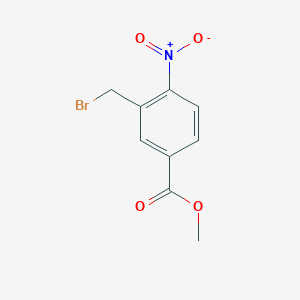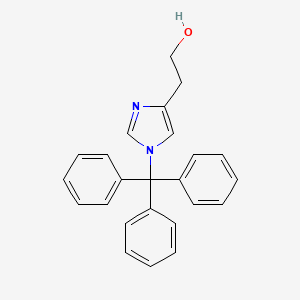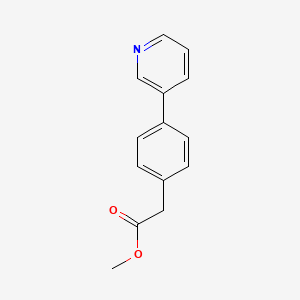
Methyl-2-(4-(Pyridin-3-yl)phenyl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is an organic compound with the molecular formula C14H13NO2. It is a pale-yellow to yellow-brown solid at room temperature. This compound is known for its unique structure, which includes a pyridine ring attached to a phenyl group, further connected to an acetate moiety. The presence of both aromatic rings and an ester functional group makes it a versatile compound in various chemical reactions and applications .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety information for “Methyl 2-(4-(pyridin-3-yl)phenyl)acetate” includes the following hazard statements: H302, H315, H320, H335 . The precautionary statements include: P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the pictogram of an exclamation mark .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated phenyl acetate under mild conditions . The reaction typically requires a base such as cesium carbonate and is carried out in an aqueous ethanol solution under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate may involve large-scale batch reactors where the Suzuki-Miyaura coupling is optimized for yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in various substituted aromatic compounds .
Wirkmechanismus
The mechanism of action of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate involves its interaction with various molecular targets. The compound’s aromatic rings allow it to participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, making the compound useful in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(pyridin-4-yl)acetate
- 4-[(RS)-(4-Hydroxyphenyl)-(pyridin-2-yl)methyl]phenyl Acetate
- Pyridine derivatives with similar structures
Uniqueness
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
methyl 2-(4-pyridin-3-ylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMFKXOIKBNSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228778 |
Source


|
| Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624260-67-8 |
Source


|
| Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

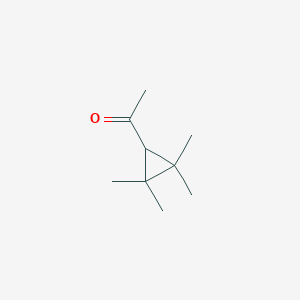
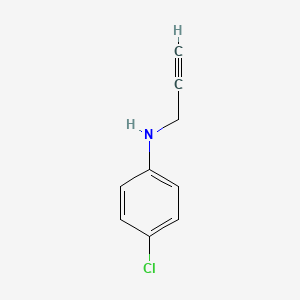
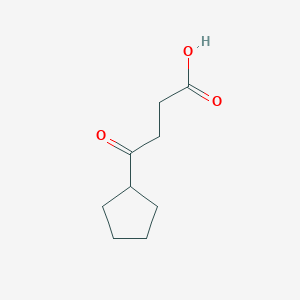
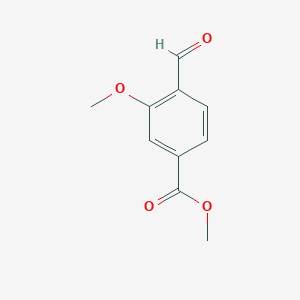
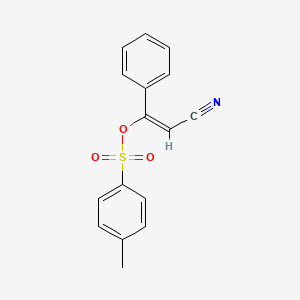
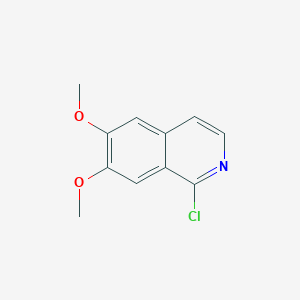
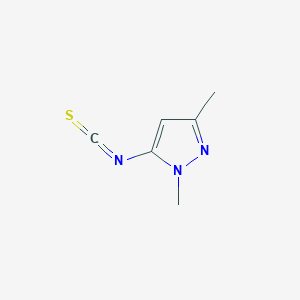
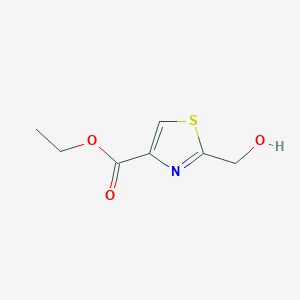
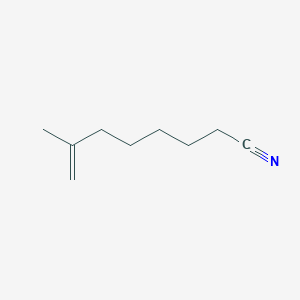
![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)
![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)
